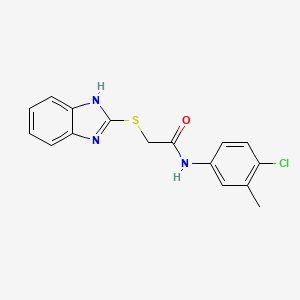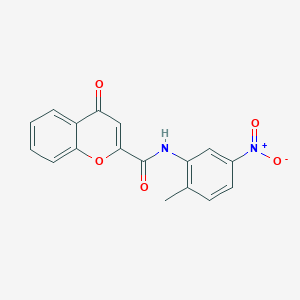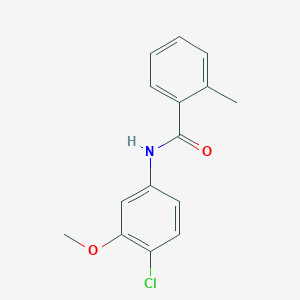
2-(1H-benzimidazol-2-ylthio)-N-(4-chloro-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylthio)-N-(4-chloro-3-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(4-chloro-3-methylphenyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Moreover, it has been reported to inhibit the growth and invasion of cancer cells by regulating the expression of certain genes involved in cell proliferation and metastasis.
実験室実験の利点と制限
One of the advantages of using 2-(1H-benzimidazol-2-ylthio)-N-(4-chloro-3-methylphenyl)acetamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for the development of new drugs. However, one of the limitations is the lack of understanding of its mechanism of action, which requires further investigation.
将来の方向性
There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-N-(4-chloro-3-methylphenyl)acetamide. Firstly, the mechanism of action needs to be fully elucidated to better understand its pharmacological properties. Secondly, the compound's efficacy and safety need to be evaluated in preclinical and clinical studies. Moreover, the potential use of this compound as an adjuvant therapy for cancer treatment needs to be further investigated. Additionally, the development of new derivatives of this compound with improved pharmacological properties is also an area of future research.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs.
合成法
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(4-chloro-3-methylphenyl)acetamide involves the reaction of 4-chloro-3-methylphenylacetic acid with 1,2-diaminobenzene in the presence of thionyl chloride. The resulting product is then treated with sodium hydrosulfide to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.
科学的研究の応用
2-(1H-benzimidazol-2-ylthio)-N-(4-chloro-3-methylphenyl)acetamide has been studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, antimicrobial, and anticancer activities. Studies have also shown that this compound has the ability to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been found to enhance the activity of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chloro-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10-8-11(6-7-12(10)17)18-15(21)9-22-16-19-13-4-2-3-5-14(13)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKVPCSXOCFUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)

![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)


![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)


![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)